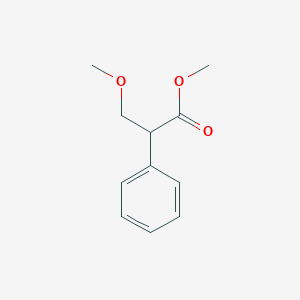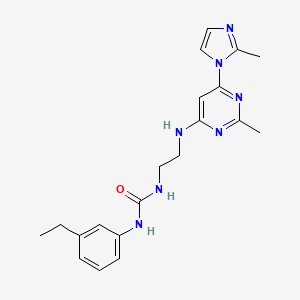
1-(3-ethylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality 1-(3-ethylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-ethylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
The research on the synthesis of various derivatives through the condensation of urea, benzaldehyde, and ethyl acetoacetate, followed by reactions with semicarbazide hydrochloride and other aromatic aldehydes, has led to compounds screened for their antioxidant activity. This process demonstrates the versatility of urea derivatives in synthesizing compounds with potential health benefits, including antioxidant properties (George et al., 2010).
Antibacterial Evaluation
Another study focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, indicating the potential for these compounds to serve as antibacterial agents. The precursor used in this study, reacted with various active methylene compounds, highlights the role of urea derivatives in developing new antibacterial solutions (Azab et al., 2013).
Spectroscopic Studies and Coordination Chemistry
Research on cyclic urea adducts of triphenyl-tin and -lead halides showcases the application of urea derivatives in coordination chemistry and spectroscopy. These studies provide insights into the coordination modes, spectral properties, and potential applications of these complexes in various chemical processes (Aitken & Onyszchuk, 1985).
Herbicide Degradation
A study on the degradation of sulfosulfuron, a sulfonylurea herbicide, underlines the environmental impact of urea derivatives. This research explores the stability of sulfosulfuron under various abiotic factors and its photodegradation, contributing to understanding the environmental fate of such compounds (Saha & Kulshrestha, 2002).
Synthesis and Biological Activities
The development of new pyrimidines and pyrazoles derivatives from reactions involving urea showcases the potential of these compounds in pharmaceutical applications. The synthesized compounds have been evaluated for their antimicrobial and analgesic activities, illustrating the broad applicability of urea derivatives in medicinal chemistry (Tirlapur & Noubade, 2010).
Propriétés
IUPAC Name |
1-(3-ethylphenyl)-3-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-4-16-6-5-7-17(12-16)26-20(28)23-9-8-22-18-13-19(25-14(2)24-18)27-11-10-21-15(27)3/h5-7,10-13H,4,8-9H2,1-3H3,(H,22,24,25)(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYATQZOFYYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethylphenyl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

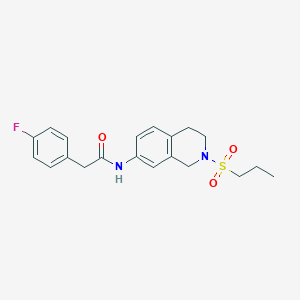
![2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2421456.png)
![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)
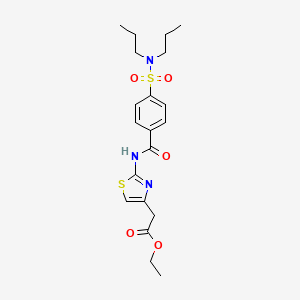
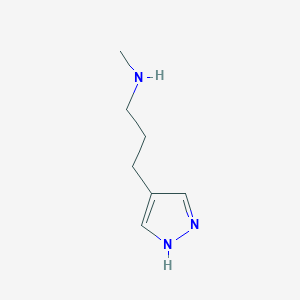
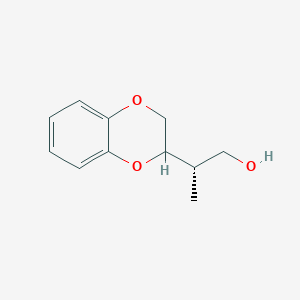

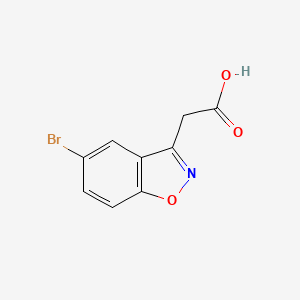
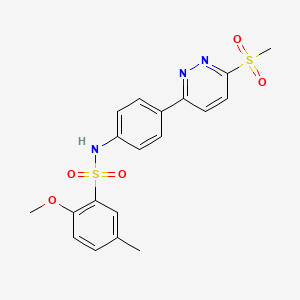


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2421475.png)
-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate](/img/structure/B2421476.png)
